molecular formula C16H25N3O B7586677 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide

2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide

Cat. No. B7586677
M. Wt: 275.39 g/mol
InChI Key: ILYINWWJFCGBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide, also known as DMPEP, is a novel psychoactive substance that belongs to the class of piperidine derivatives. DMPEP has recently gained attention due to its potential use in scientific research applications.

Mechanism of Action

2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide acts as a dopamine reuptake inhibitor, which means it increases the concentration of dopamine in the brain by blocking its reuptake. This leads to an increase in dopamine signaling, which can have various effects on the brain and behavior. 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide has also been shown to have a high affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It increases the release of dopamine in the brain, which can lead to feelings of euphoria and increased motivation. 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide has also been shown to increase heart rate and blood pressure, which may be related to its sympathomimetic effects. Additionally, 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide has been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. Additionally, 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide is relatively easy to synthesize and has a high purity. However, one of the limitations of using 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide in lab experiments is its psychoactive effects, which may complicate the interpretation of results. Additionally, 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide has not been extensively studied, and its long-term effects are not well understood.

Future Directions

There are several future directions for the study of 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide. One area of research could focus on the development of new dopamine reuptake inhibitors based on the structure of 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide. Additionally, further studies could explore the potential therapeutic uses of 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide, such as in the treatment of anxiety disorders. Finally, more research is needed to understand the long-term effects of 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide on the brain and behavior.
Conclusion:
In conclusion, 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide is a novel psychoactive substance that has gained attention due to its potential use in scientific research applications. 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide acts as a dopamine reuptake inhibitor and has been shown to have various biochemical and physiological effects. 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide is a promising tool for studying the dopamine system and has the potential to contribute to the development of new drugs and therapies.

Synthesis Methods

2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,5-dimethylpiperidine with 6-methylpyridin-3-ylacetic acid followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is purified using column chromatography to obtain 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide in high purity.

Scientific Research Applications

2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide has been used in various scientific research applications, including the study of the dopamine system, neuropharmacology, and drug addiction. 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide has also been used to study the effects of dopamine reuptake inhibitors on dopamine release and uptake. Additionally, 2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide has been used to study the effects of drugs on drug-seeking behavior in animal models.

properties

IUPAC Name

2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-12-4-6-14(3)19(11-12)16(20)17-9-8-15-7-5-13(2)18-10-15/h5,7,10,12,14H,4,6,8-9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYINWWJFCGBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C(=O)NCCC2=CN=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide

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